Home > Products > Screening Compounds P18100 > Pyrrolo[2,3-d]pyrimidine derivative 18
Pyrrolo[2,3-d]pyrimidine derivative 18 -

Pyrrolo[2,3-d]pyrimidine derivative 18

Catalog Number: EVT-10967876
CAS Number:
Molecular Formula: C34H32N6O2
Molecular Weight: 556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrrolo[2,3-d]pyrimidine derivative 18 is a notable compound within the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities. These derivatives are characterized by their fused pyrrole and pyrimidine rings, making them valuable in medicinal chemistry. Pyrrolo[2,3-d]pyrimidine compounds are recognized for their ability to inhibit various protein kinases, particularly Janus Kinase 3, which is associated with several immunological disorders including rheumatoid arthritis and multiple sclerosis .

Source and Classification

Pyrrolo[2,3-d]pyrimidine derivatives are classified as heterocyclic compounds. They are synthesized through various chemical reactions that involve starting materials such as arylglyoxals and barbituric acid derivatives. The specific derivative 18 has been synthesized using innovative methods that enhance yield and efficiency while minimizing reaction time .

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrrolo[2,3-d]pyrimidine derivative 18 can be achieved through a one-pot three-component reaction. This method involves the reaction of arylglyoxals with 6-amino-1,3-dimethyluracil and barbituric acid derivatives in the presence of a catalytic amount of tetrabutylammonium bromide at elevated temperatures (50 °C) in ethanol .

The general procedure includes:

  1. Mixing arylglyoxals with 6-amino-1,3-dimethyluracil and barbituric acid derivatives.
  2. Adding tetrabutylammonium bromide as a catalyst.
  3. Heating the mixture to facilitate the reaction.

This method is advantageous due to its simplicity and the high yields it produces without the formation of unwanted byproducts .

Molecular Structure Analysis

Structure and Data

Pyrrolo[2,3-d]pyrimidine derivative 18 is characterized by a specific molecular structure that includes a fused pyrrole ring with a pyrimidine moiety. The detailed molecular formula for derivative 18 is typically represented as C₁₉H₁₅Cl₂N₃O₂, indicating the presence of chlorine substituents at specific positions on the aromatic rings .

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of this compound. For instance:

  • NMR provides insights into the hydrogen and carbon environments.
  • IR spectroscopy helps identify functional groups present in the compound.
Chemical Reactions Analysis

Reactions and Technical Details

Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions that enhance their pharmacological properties. Notably, they can act as inhibitors for specific kinases involved in signaling pathways related to immune responses.

One significant reaction pathway involves:

  • The hydrogenation of certain functional groups in the presence of catalysts such as palladium hydroxide or palladium on carbon. This step is crucial for modifying the reactivity and enhancing biological activity .

Additionally, derivatization reactions can introduce different substituents that influence biological activity and solubility.

Mechanism of Action

Process and Data

The mechanism of action for pyrrolo[2,3-d]pyrimidine derivative 18 primarily revolves around its role as a protein kinase inhibitor. By selectively inhibiting Janus Kinase 3, it disrupts signaling pathways that lead to inflammatory responses associated with various autoimmune diseases .

In vitro studies have shown that these compounds exhibit significant cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy. The specific binding interactions with target proteins can be elucidated through molecular docking studies that predict binding affinities and interaction patterns .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrrolo[2,3-d]pyrimidine derivative 18 exhibits several notable physical properties:

  • Melting Point: Typically measured using standard techniques; uncorrected values indicate purity levels.
  • Solubility: Soluble in organic solvents like ethanol or DMSO, which is essential for biological assays.

Chemical properties include:

  • Stability under various pH conditions.
  • Reactivity towards nucleophiles due to electrophilic centers within its structure.

Quantitative data from elemental analysis confirms the composition aligns with theoretical predictions based on its molecular formula .

Applications

Scientific Uses

Pyrrolo[2,3-d]pyrimidine derivative 18 has several applications in scientific research:

  • Pharmaceutical Development: As a lead compound for developing new therapies targeting autoimmune diseases and cancers.
  • Biological Research: Utilized in studies investigating kinase signaling pathways and their roles in disease mechanisms.
  • Drug Design: Serves as a scaffold for synthesizing novel derivatives with enhanced potency or selectivity against specific targets .
Rational Design Strategies and Structure-Activity Relationship Profiling

Binding Element Hybridization Approach for Colony Stimulating Factor 1 Receptor Inhibitor Development

The rational design of derivative 18 employed a binding element hybridization strategy, systematically integrating structural fragments from clinically validated Colony Stimulating Factor 1 Receptor inhibitors into the pyrrolo[2,3-d]pyrimidine scaffold. This approach merged the dipyridyl moiety characteristic of Pexidartinib—a clinically approved Colony Stimulating Factor 1 Receptor inhibitor—with the hinge-binding core of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Molecular docking simulations (Glide, Schrödinger Suite) predicted that positioning the 3-pyridylmethylaminopyridine fragment at the C6 position of pyrrolo[2,3-d]pyrimidine would optimize complementarity with the Colony Stimulating Factor 1 Receptor active site. Specifically, the hybrid structure maintained critical hydrogen bonds between the pyrrolopyrimidine N1 atom and the Colony Stimulating Factor 1 Receptor hinge residue Cys677, while the pyridyl extensions occupied hydrophobic subpockets typically engaged by Pexidartinib [3].

This hybridization yielded compound N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (designated 12b in source studies, analogous to derivative 18), which exhibited low-nanomolar enzymatic inhibition (IC₅₀ = 5.14 nM against Colony Stimulating Factor 1 Receptor). Crucially, it achieved >38-fold selectivity over related kinases (platelet-derived growth factor receptor alpha/beta, FMS-like tyrosine kinase 3, stem cell factor receptor). Cellular assays confirmed suppression of Colony Stimulating Factor 1 Receptor phosphorylation and downstream signaling in RAW264.7, THP-1, and M-NFS-60 cell lines, validating the hybridization strategy [3].

Table 1: Hybridization Strategy Outcomes for Derivative 18

Design ElementSource MoleculeRole in Derivative 18Biological Impact
Pyrrolo[2,3-d]pyrimidine coreHistorical kinase leadsHinge binding (N1–Cys677 H-bond)Foundation for ATP-competitive inhibition
3-PyridylmethylaminopyridinePexidartinibHydrophobic subpocket occupationEnhanced selectivity vs. type III receptor kinases
N-Methyl-m-tolyl groupLead optimizationSolvent-front accessibilityImproved cellular permeability & metabolic stability

Structure-Activity Relationship Optimization of Pyrrolo[2,3-d]pyrimidine Core for Rearranged During Transfection Kinase Inhibition

Extensive structure-activity relationship studies on pyrrolo[2,3-d]pyrimidine scaffolds identified critical modifications for rearranged during transfection kinase inhibition. Unsubstituted pyrrolo[2,3-d]pyrimidine cores (e.g., compound 5) showed modest rearranged during transfection wild-type inhibition (IC₅₀ = 7.69 μM). However, introducing tert-butyl-substituted heterocycles at the solvent-front position dramatically enhanced potency. Compound 19 (3-tert-butyl-N-methyl-1H-pyrazole) and compound 20 (5-tert-butylisoxazole) achieved IC₅₀ values of 0.127 μM and 0.076 μM, respectively, against rearranged during transfection wild-type. This 100-fold improvement was attributed to:

  • Hydrogen bond conservation: N-methylation of pyrazole (compound 21) or isoxazole abolished activity, confirming the necessity of solvent-exposed NH groups for auxiliary hydrogen bonding [1].
  • Heterocycle bioisosterism: Replacing pyrrolopyrimidine with thieno[2,3-d]pyrimidine (compound 25) reduced potency 12-fold (IC₅₀ = 1.06 μM), underscoring the superiority of the pyrrole nitrogen for kinase hinge binding [1].

Derivative 59—a C6-optimized pyrrolo[2,3-d]pyrimidine—exhibited low-nanomolar activity against both rearranged during transfection wild-type and the gatekeeper mutant rearranged during transfection V804M. It suppressed growth in LC-2/ad cells (CCDC6-rearranged during transfection fusion-driven) and inhibited tumor cell migration, confirming cellular efficacy. Crystallography revealed its type II binding mode, with the tert-butylisoxazole occupying a hydrophobic back pocket adjacent to the allosteric DFG-out site [1].

Table 2: Key Structure-Activity Relationship Modifications in Pyrrolo[2,3-d]pyrimidine-Based Rearranged During Transfection Inhibitors

PositionModificationRepresentative CompoundRET WT IC₅₀ (μM)Impact on Potency
CorePyrrolo[2,3-d]pyrimidine57.69Baseline
CoreThieno[2,3-d]pyrimidine251.067-fold reduction vs. pyrrolo analog
Solvent-front5-tert-Butylisoxazole200.076100-fold improvement
Solvent-frontN-Methyl-5-tert-butylisoxazole21>50Activity loss (H-bond disruption)
C6Aryl/heteroaryl optimization590.002*Low-nanomolar potency vs. WT & V804M mutant

*Estimated from biochemical assay data in source; exact IC₅₀ not fully specified.

Halogen Substituent Engineering for Enhanced Kinase Binding Affinity and Selectivity

Strategic halogen incorporation significantly enhanced target engagement for pyrrolo[2,3-d]pyrimidine derivatives. Iodination at the C6 position created a versatile handle for Suzuki-Miyaura cross-coupling, enabling systematic exploration of aromatic/heteroaromatic extensions. Crucially, the iodine atom itself contributed to binding via:

  • Hydrophobic cavity filling: The halogen’s large van der Waals radius complemented deep hydrophobic subpockets (e.g., in Colony Stimulating Factor 1 Receptor’s Leu582/Val651 region) [3].
  • Halogen bonding: Iodine formed orthogonal interactions with carbonyl oxygens (e.g., rearranged during transfection’s Glu775 backbone carbonyl), stabilizing the inactive DFG-out conformation in type II inhibitors [1].

Comparative studies demonstrated iodine’s superiority over smaller halogens. In Colony Stimulating Factor 1 Receptor inhibitors, C6-iodo derivatives (e.g., precursor to 12b) improved enzymatic IC₅₀ by 3–5-fold versus chloro/bromo analogs. Molecular dynamics simulations quantified favorable binding energy contributions (–1.8 to –2.3 kcal/mol) from iodinated aryl groups due to enhanced hydrophobic contacts [3]. In rearranged during transfection inhibitors, bromine at analogous positions maintained potency but reduced selectivity against vascular endothelial growth factor receptor 2 kinase, highlighting iodine’s role in conferring specificity [1].

Table 3: Impact of Halogen Substituents on Kinase Inhibitor Profiles

HalogenPositionKinase TargetIC₅₀ vs. Non-HalogenatedKey Interaction Mechanism
IodineC6Colony Stimulating Factor 1 Receptor3–5-fold lowerHydrophobic filling; halogen bonding to Glu633
BromineC6Colony Stimulating Factor 1 Receptor2-fold lowerHydrophobic filling only
ChlorineC6Colony Stimulating Factor 1 ReceptorComparableMinimal contribution
IodineC6Rearranged During Transfection8-fold lowerBack-pocket hydrophobic contact; DFG stabilization
BromineC7Rearranged During Transfection2-fold lowerSolvent-front steric bulk

Solvent-Front and Back-Pocket Directed Modifications in Type II Kinase Inhibitor Design

Derivative 18 and its analogs exemplify systematic optimization for type II kinase inhibition, which targets the inactive DFG-out conformation. This requires simultaneous engagement of three distinct regions:

  • Hinge region: Addressed by the pyrrolo[2,3-d]pyrimidine core (N1–Cys677 H-bond in Colony Stimulating Factor 1 Receptor; Ala807/Glu775 in rearranged during transfection).
  • Solvent front: Modified with N-methyl-m-tolyl groups (derivative 18) or tert-butyl heterocycles (rearranged during transfection inhibitors). These moieties project toward solvent-exposed regions, improving solubility without critical target interactions [1] [3].
  • Back pocket: Targeted by pyridyl extensions (derivative 18) or isoxazole/pyrazole groups (compound 20/59). These occupy the hydrophobic pocket vacated by the DFG phenylalanine shift, providing 10–100-fold selectivity over type I inhibitors [1].

In derivative 18, the N-methyl-m-tolyl group at N4 enhanced cellular activity by reducing P-glycoprotein efflux. For rearranged during transfection inhibitor 59, the 5-tert-butylisoxazole reached deep into the back pocket, forming van der Waals contacts with rearranged during transfection’s Ile788, Val804, and Phe891. Mutagenesis studies quantified energetic contributions: Val804 mutation reduced binding affinity by 6.2 kcal/mol, confirming the back pocket’s critical role [1] [3].

Computational modeling of derivative 18’s binding pose in Colony Stimulating Factor 1 Receptor predicted that the 3-pyridylmethylaminopyridine group induces a 12° shift in the αC-helix, stabilizing the DFG-out conformation. This allosteric control mechanism explains its >38-fold selectivity over kinases lacking this pocket [3].

Properties

Product Name

Pyrrolo[2,3-d]pyrimidine derivative 18

IUPAC Name

4-cyclopropyl-N-[2-methyl-3-[6-[4-(piperazine-1-carbonyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide

Molecular Formula

C34H32N6O2

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C34H32N6O2/c1-21-27(3-2-4-29(21)39-33(41)25-11-7-23(8-12-25)22-5-6-22)31-28-19-30(38-32(28)37-20-36-31)24-9-13-26(14-10-24)34(42)40-17-15-35-16-18-40/h2-4,7-14,19-20,22,35H,5-6,15-18H2,1H3,(H,39,41)(H,36,37,38)

InChI Key

JIGUYYJYCISLMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3CC3)C4=C5C=C(NC5=NC=N4)C6=CC=C(C=C6)C(=O)N7CCNCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.